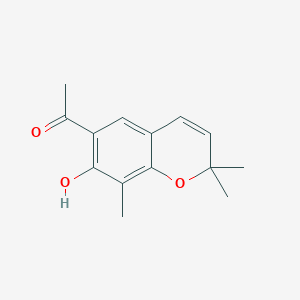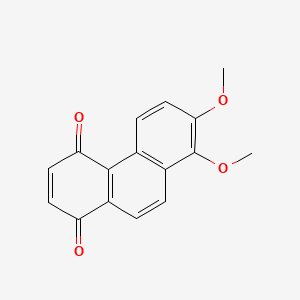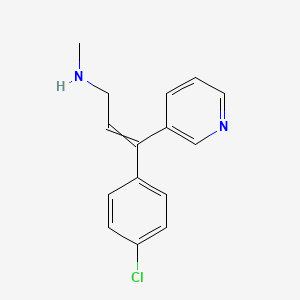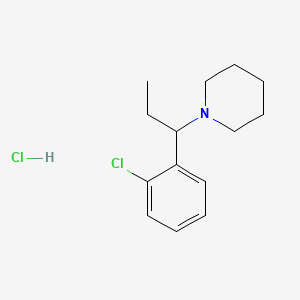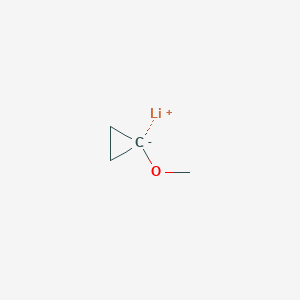
6-Bromo-3-(2-sulfanylethyl)-2h-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom at the 6th position and a sulfanylethyl group at the 3rd position of the chromen-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one typically involves the following steps:
Thioether Formation: The sulfanylethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., ethanethiol) with a halogenated precursor (e.g., 3-bromo-2H-chromen-2-one) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(2-sulfanylethyl)-2H-chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-butoxy-2-fluorophenylboronic acid: Similar in structure but with different substituents.
6-Bromo-3-ethoxy-2-fluorobenzeneboronic acid: Another structurally related compound with different functional groups.
Uniqueness
6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is unique due to the presence of both a bromine atom and a sulfanylethyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
79043-29-1 |
|---|---|
Fórmula molecular |
C11H9BrO2S |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
6-bromo-3-(2-sulfanylethyl)chromen-2-one |
InChI |
InChI=1S/C11H9BrO2S/c12-9-1-2-10-8(6-9)5-7(3-4-15)11(13)14-10/h1-2,5-6,15H,3-4H2 |
Clave InChI |
ALOKADKMORMDEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


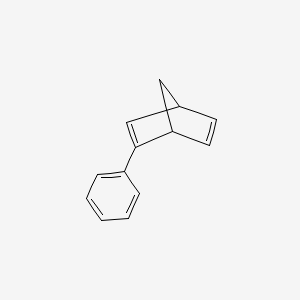
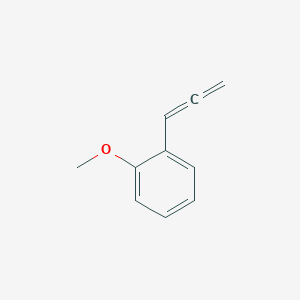
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
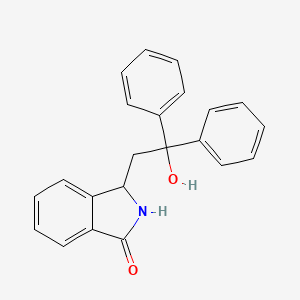
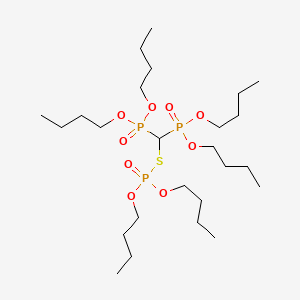
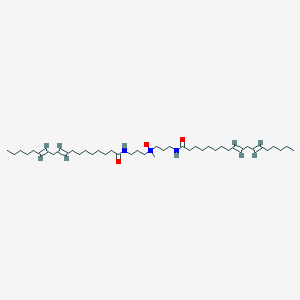
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
